2-Tert-butyl-3-chlorophenol

Description

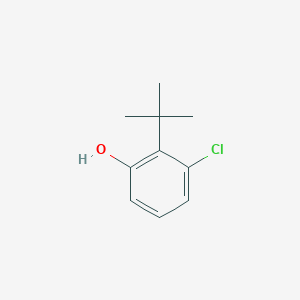

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

2-tert-butyl-3-chlorophenol |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |

InChI Key |

DAMXXBYDFSPLKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1Cl)O |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for 2 Tert Butyl 3 Chlorophenol

Alkylation Approaches for Phenol (B47542) Ring Functionalization

The introduction of a tert-butyl group onto a phenol ring is a critical step in the synthesis of 2-tert-butyl-3-chlorophenol. This is typically achieved through Friedel-Crafts alkylation or similar acid-catalyzed reactions.

Friedel-Crafts Alkylation with Tert-butyl Moieties

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. cerritos.edu In the context of synthesizing tert-butylated phenols, this reaction involves an electrophilic aromatic substitution where a tert-butyl carbocation is generated and subsequently attacks the electron-rich phenol ring. cerritos.eduaklectures.com

While direct synthesis of this compound is less commonly documented, the alkylation of related phenolic compounds provides insight into the process. For instance, the alkylation of resorcinol (B1680541) derivatives can be a strategic approach. Alkylated resorcinol 3mb has been synthesized in a 62% yield, demonstrating the feasibility of tert-butylation on dihydroxybenzene structures. chemrxiv.org This suggests that a similar strategy could be employed, starting with a chlorinated resorcinol derivative or performing chlorination after the tert-butylation of resorcinol.

Lewis acids are essential catalysts in Friedel-Crafts alkylation, with aluminum chloride (AlCl₃) being a prominent example. cerritos.eduaklectures.com The catalyst facilitates the generation of the tert-butyl carbocation from an alkylating agent like tert-butyl chloride. cerritos.eduaklectures.com Other Lewis acids such as ferric chloride (FeCl₃) are also effective. cerritos.edu For instance, the alkylation of 4-chlorophenol (B41353) with tert-butanol (B103910) using FeCl₃ as a catalyst has been reported to yield the corresponding tert-butylated product. chemrxiv.org Similarly, a mixture of ZnCl₂ and AlCl₃ supported on silica (B1680970) gel has been used for the alkylation of phenols with tert-butyl alcohol. researchgate.net The choice of catalyst can significantly influence the reaction's efficiency and the resulting isomer distribution. ijarse.com

| Catalyst System | Starting Material | Alkylating Agent | Product(s) | Yield | Reference |

| Aluminum Chloride (AlCl₃) | t-butylbenzene | t-butyl chloride | p-di-t-butylbenzene | Not specified | cerritos.edu |

| Ferric Chloride (FeCl₃) | 4-chlorophenol | tert-butanol | 2-tert-butyl-4-chlorophenol | 51% | chemrxiv.org |

| ZnCl₂:AlCl₃ on Silica Gel | Phenols | tert-butyl alcohol | Mono-alkylated phenols | Not specified | researchgate.net |

| Aluminum phenoxide | Phenol | Isobutylene (B52900) | o-tert-butylphenol | 51.8% conversion | google.com |

Acid-Catalyzed Alkylation of Phenol with Isobutylene

The alkylation of phenol with isobutylene is a widely used industrial method for producing tert-butylated phenols. vinatiorganics.com This reaction is typically catalyzed by strong acids.

Sulfuric acid has been employed as a catalyst for the alkylation of phenol with isobutene, where both ortho and para substitution occur. researchgate.net The isomer distribution can shift towards the more stable para isomer as the reaction progresses due to the reversible nature of the alkylation. researchgate.net The reaction of 3-methoxy-6-chlorophenol with isobutylene in the presence of a phenoxide catalyst, such as aluminum 3-methoxy-6-chlorophenoxide, yields 2-tert-butyl-3-methoxy-6-chlorophenol, illustrating the applicability of this method to substituted phenols. google.com

| Catalyst | Starting Material | Alkylating Agent | Key Findings | Reference |

| Sulfuric Acid | Phenol | Isobutene | Initially forms ortho and para isomers; reversible reaction favors para isomer over time. | researchgate.net |

| Aluminum phenoxide | 3-methoxy-6-chlorophenol | Isobutylene | Produces 2-tert-butyl-3-methoxy-6-chlorophenol. | google.com |

| Activated clay with AlCl₃ | p-chlorophenol | Isobutene | Used in a continuous process to synthesize p-chlorophenyl tert-butyl ether. | google.com |

Vapor Phase Alkylation with Tert-butyl Alcohol over Solid Acid Catalysts

Vapor-phase alkylation offers an alternative to liquid-phase processes and often utilizes solid acid catalysts, which can be more environmentally friendly and easier to handle. ijarse.comsyxbsyjg.com

The vapor-phase alkylation of phenol with tert-butyl alcohol has been studied using various solid acid catalysts. For example, H₃PO₄ supported on MCM-41 has been used, primarily yielding 4-tert-butyl phenol. cjcatal.com The product distribution is sensitive to reaction temperature and catalyst properties. cjcatal.com Clay-based catalysts, such as Fe-bentonite, have also shown excellent activity and selectivity for the synthesis of p-tert-butylphenol from phenol and tert-butyl alcohol. researchgate.net A study using Ga-FSM-16 (20) as a catalyst reported a high phenol conversion of 80.3% at 160 °C, yielding a mixture of 4-tert-butyl phenol and 2,4-di-tert-butyl phenol. researchgate.net

Chlorination Strategies for Phenol Derivatives

Once the tert-butyl group is introduced, the next step is the chlorination of the resulting tert-butylphenol. The position of chlorination is directed by the existing hydroxyl and tert-butyl groups on the aromatic ring.

The direct chlorination of phenol with reagents like tert-butyl hypochlorite (B82951) in carbon tetrachloride can produce 2-chlorophenol (B165306). chemicalbook.com For a pre-existing tert-butylphenol, the chlorination will be directed by both the activating hydroxyl group and the bulky tert-butyl group. For instance, the synthesis of 3-tert-butyl-4-chlorophenol (B8772497) has been achieved by reacting 3-tert-butylphenol (B181075) with sulfuryl chloride in carbon tetrachloride at 70°C. prepchem.com This indicates that direct chlorination of a tert-butylphenol isomer can lead to the desired chlorinated product.

It is important to note that the reaction of phenols with chlorine (in the form of hypochlorous acid) can be complex, potentially leading to multiple chlorinated products and even ring cleavage products under certain conditions, such as high chlorine doses. nih.gov The initial products of phenol chlorination are typically 2- and 4-chlorophenol, which can be further chlorinated to di- and tri-chlorophenols. nih.gov Therefore, controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired mono-chlorinated product.

Directed Ortho-Metalation (DoM) for Regioselective Chlorine Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or tert-butyllithium. wikipedia.orguwindsor.ca This coordination facilitates the deprotonation of the aromatic ring at the position ortho (adjacent) to the DMG, creating a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position with high selectivity. organic-chemistry.org

The DMG acts as a Lewis base, interacting with the Lewis acidic lithium of the organolithium compound. wikipedia.org This interaction, known as a complex-induced proximity effect (CIPE), increases the kinetic acidity of the ortho protons, making them susceptible to deprotonation by the strong base. baranlab.orgorganic-chemistry.org A wide range of functional groups can serve as DMGs, including amides, carbamates, methoxy (B1213986) groups, and tertiary amines. wikipedia.orgorganic-chemistry.org

**1.2.2. Chlorination with Sulfuryl Chloride (SO₂Cl₂) **

Sulfuryl chloride (SO₂Cl₂) is a common and reactive reagent for the chlorination of aromatic compounds, including phenols. google.comacs.org The reaction can proceed through different mechanisms, including electrophilic aromatic substitution and free-radical pathways, depending on the reaction conditions and the presence of catalysts or initiators. epa.govstackexchange.com

The inherent regioselectivity of phenol chlorination typically favors substitution at the para position over the ortho position. nsf.govscientificupdate.com However, the ortho/para ratio can be influenced by various factors, including the solvent, temperature, and the specific chlorinating agent used. acs.org For instance, chlorination of phenol with chlorine in non-polar solvents can increase the proportion of the ortho-isomer. acs.org In the context of synthesizing this compound, starting with 2-tert-butylphenol (B146161), the bulky tert-butyl group at the 2-position would sterically hinder the ortho-positions (3 and 6). However, the electronic directing effect of the hydroxyl group would still activate these positions. The interplay between steric hindrance and electronic effects would determine the final isomeric distribution of the chlorinated products.

Catalysts play a pivotal role in controlling the regioselectivity of phenolic chlorination with sulfuryl chloride. google.comnih.gov Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly used to enhance the electrophilicity of the chlorinating agent and accelerate the reaction. google.comtandfonline.com The use of these catalysts often leads to a higher preference for the para-isomer. google.com

Interestingly, the addition of sulfur-containing compounds as co-catalysts can significantly alter the regioselectivity. google.comtandfonline.com For example, the use of dialkyl sulfides or tetrahydrothiopyran (B43164) derivatives in conjunction with a Lewis acid has been shown to increase the para/ortho chlorination ratio for simple phenols. tandfonline.com This effect is attributed to the formation of a bulky complex between the sulfur compound, the Lewis acid, and the sulfuryl chloride, which preferentially attacks the less sterically hindered para-position.

Conversely, certain organocatalysts have been developed to favor ortho-chlorination. For instance, some thiourea-based catalysts and hindered amine catalysts like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) have demonstrated high ortho-selectivity in the chlorination of phenols with reagents like N-chlorosuccinimide or sulfuryl chloride. scientificupdate.combrandeis.edu These catalysts are believed to operate through hydrogen bonding interactions with the phenolic hydroxyl group, directing the chlorinating agent to the adjacent ortho position.

Table 1: Catalysts and their effect on the regioselectivity of phenol chlorination.

| Catalyst System | Chlorinating Agent | Predominant Isomer | Reference |

| AlCl₃/FeCl₃ | SO₂Cl₂ | Para | google.comtandfonline.com |

| Lewis Acid + Sulfur Compound | SO₂Cl₂ | Para | google.comtandfonline.com |

| Thiourea derivatives | NCS | Ortho or Para | scientificupdate.com |

| 2,2,6,6-tetramethylpiperidine (TMP) | SO₂Cl₂ | Ortho | brandeis.edu |

| Lewis basic selenoether | NCS | Ortho | nsf.gov |

Use of Tert-butyl Hypochlorite as Chlorinating Agent

Tert-butyl hypochlorite (t-BuOCl) is another versatile reagent for the chlorination of various organic compounds, including phenols. organic-chemistry.orgnih.gov It can participate in both ionic and free-radical chlorination reactions. acs.org

The chlorination of phenols with t-BuOCl is generally considered to proceed through an electrophilic aromatic substitution mechanism. acs.org This involves the attack of the aromatic ring on the electrophilic chlorine atom of the hypochlorite, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The orientation of the bulky tert-butyl group in the transition state leading to the sigma complex can influence the regiochemical outcome of the reaction. researchgate.net It has been proposed that a favorable orientation of the t-BuOCl molecule with the phenol can lead to preferential ortho-chlorination. researchgate.net

The reactivity of tert-butyl hypochlorite can be enhanced by the use of catalysts. sciforum.net Iron-containing catalysts, such as iron(II) bromide (FeBr₂) and ferrocene (B1249389) (Fe(C₅H₅)₂), have been shown to effectively catalyze the chlorination of phenols and their derivatives with t-BuOCl, often leading to quantitative yields of the chlorinated products. sciforum.net These reactions are typically carried out under mild conditions, for example, at room temperature in a solvent like dichloromethane. sciforum.net The catalytic system is believed to generate a more potent chlorinating species, facilitating the electrophilic attack on the phenol ring. For instance, the chlorination of 4-nitrophenol (B140041) with t-BuOCl in the presence of an iron catalyst yields 2-chloro-4-nitrophenol, demonstrating the utility of this method for the synthesis of specific chlorinated phenol derivatives. sciforum.net

Multistep Synthetic Routes and Precursor Transformations

The assembly of the this compound structure necessitates a sequence of reactions to introduce the chloro and tert-butyl groups at the correct positions on the phenol ring. The primary strategies involve either the tert-butylation of a chlorophenol precursor or the chlorination of a tert-butylphenol precursor.

A logical synthetic approach to this compound begins with a simpler, commercially available chlorophenol isomer, most notably 3-chlorophenol (B135607). The key transformation is the introduction of a tert-butyl group onto the aromatic ring via Friedel-Crafts alkylation. This reaction typically employs an alkylating agent like isobutene or tert-butyl alcohol in the presence of an acid catalyst. wikipedia.orggoogle.com The acid catalyst, such as sulfuric acid or boron trifluoride, facilitates the formation of the tert-butyl carbocation, which then acts as the electrophile. prepchem.com

The primary challenge in this approach is directing the bulky tert-butyl group to the desired position. The hydroxyl group of the phenol is a strongly activating, ortho-, para-director, while the chlorine at the 3-position is a deactivating, ortho-, para-director. Therefore, the alkylation of 3-chlorophenol would be directed to positions 2, 4, and 6, likely resulting in a mixture of isomers that would require subsequent separation and purification.

An alternative route involves the chlorination of a tert-butylated phenol. For instance, starting with 2-tert-butylphenol, an electrophilic chlorination could be performed. A relevant example is the chlorination of 3-tert-butylphenol using sulfuryl chloride in a carbon tetrachloride solvent to produce 3-tert-butyl-4-chlorophenol. prepchem.com This reaction proceeds over an extended period at elevated temperatures. prepchem.com Applying this to 2-tert-butylphenol would likely lead to chlorination at the positions activated by the hydroxyl and tert-butyl groups, primarily the 4- and 6-positions, making the synthesis of the 3-chloro isomer challenging via this pathway.

A documented synthesis for a related isomer, 3-tert-butyl-4-chlorophenol, provides insight into the reaction conditions that could be adapted. prepchem.com

Table 1: Synthesis of 3-tert-butyl-4-chlorophenol

| Parameter | Value |

|---|---|

| Starting Material | 3-tert-butylphenol |

| Reagent | Sulfuryl chloride |

| Solvent | Carbon tetrachloride |

| Temperature | 70°C |

| Reaction Time | 48 hours |

Data sourced from PrepChem. prepchem.com

The formation of the substituted phenol ring itself can be achieved through the transformation of non-aromatic cyclic precursors. This approach involves constructing the six-membered ring first and then creating the aromatic system through an elimination reaction. One such method is the dehydrochlorination of highly chlorinated alicyclic ketones. For example, isomerically pure ortho-chlorosubstituted phenols can be prepared from chlorinated cyclohexanones.

This process has been demonstrated in the synthesis of 2,6-dichlorophenol (B41786) from 2,2,6,6-tetrachlorocyclohexanone. The reaction is carried out by passing the precursor through a heated column, leading to dehydrochlorination and the formation of the stable aromatic phenol ring. While this specific example does not yield this compound directly, it illustrates a valid synthetic strategy for creating the foundational chlorophenol structure, which could then undergo further functionalization, such as tert-butylation.

The synthesis of chlorophenol precursors can be accomplished through various methods, with nucleophilic aromatic substitution (SNAr) being a prominent pathway. wikipedia.org Unlike typical nucleophilic substitution, which is uncommon for aryl halides, the reaction can proceed if the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The mechanism involves the addition of a nucleophile, such as a hydroxide (B78521) ion, to an electron-deficient aryl halide. libretexts.org This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the halide ion yields the substituted phenol. libretexts.org This strategy can be used to synthesize specific chlorophenol isomers from poly-halogenated benzenes. For instance, 3-chlorophenol has been prepared from 1,3-dichlorobenzene (B1664543) using a copper-catalyzed reaction with hydroxide. youtube.com

Recent advancements have shown that even electronically neutral or rich halophenols can undergo nucleophilic aromatic substitution. osti.gov This is achieved through a novel mechanism involving the generation of a transient, open-shell phenoxyl radical intermediate, which acts as a powerful electron-withdrawing group to activate the ring for nucleophilic attack. osti.gov

Another classical method for introducing a chlorine atom onto an aromatic ring is through deamination reactions, such as the Sandmeyer reaction. This process involves the diazotization of an aromatic amine (aminophenol) followed by treatment with a copper(I) chloride solution to replace the diazonium group with a chlorine atom. While this is a well-established transformation in organic synthesis, its specific application for the direct preparation of chlorophenol precursors like 3-chlorophenol is less commonly detailed in recent literature compared to substitution methods.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 2-tert-butyl-3-chlorophenol would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration values would correspond to the number of protons in each signal. Spin-spin coupling patterns would reveal the connectivity between adjacent, non-equivalent protons on the aromatic ring. For this compound, one would anticipate three distinct aromatic proton signals and a singlet for the nine equivalent protons of the tert-butyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule, unless accidental chemical shift equivalence occurs. The spectrum would show signals for the six aromatic carbons (two of which are substituted with the hydroxyl and chloro groups, and one with the tert-butyl group), the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

Two-Dimensional NMR Techniques (e.g., HH-COSY, TOCSY)

Two-dimensional NMR techniques are crucial for establishing definitive structural assignments. An HH-COSY (Homonuclear Correlation Spectroscopy) experiment would show correlations between coupled protons, helping to assign the positions of the substituents on the aromatic ring by identifying which protons are adjacent to one another. TOCSY (Total Correlation Spectroscopy) would reveal the entire spin system of coupled protons, further confirming the assignments of the aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic ring and the tert-butyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. A C-O stretching band would likely be present around 1200 cm⁻¹, and a C-Cl stretching vibration would be expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is often weak in Raman, the aromatic C=C stretching and C-H bending modes usually show strong signals. The symmetric "breathing" mode of the substituted benzene (B151609) ring would be a particularly characteristic feature. The C-Cl stretch would also be observable in the Raman spectrum.

Without access to experimentally obtained spectra, any further discussion on the specific peak positions and coupling constants for this compound would be purely theoretical and speculative. Further research and publication of experimental data are required to provide a scientifically accurate and detailed analysis as requested.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in assigning an accurate mass to the molecular ion of this compound, which allows for the determination of its elemental formula with a high degree of confidence. The precise mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. For instance, the molecular formula of this compound is C₁₀H₁₃ClO.

Advanced mass spectrometry techniques, such as those combining gas chromatography with a time-of-flight (GC/Q-TOF) analyzer, enable the accurate mass measurement of individual compounds in complex mixtures. This is achieved by using the high-resolution capabilities of the Q-TOF to generate mass spectra with high mass accuracy, allowing for the confident assignment of elemental formulas to detected ions. lcms.cz The accurate mass data can be used to calculate the mass error of prominent fragment ions, further confirming the identity of the compound. lcms.cz

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by observing the absorption of electromagnetic radiation in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are related to the electronic structure of the compound.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise molecular structure of a crystalline compound. units.it This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. mdpi.commdpi.com

For complex organic molecules, single-crystal X-ray analysis provides unambiguous proof of structure and stereochemistry. researchgate.netresearchgate.net While a specific single-crystal X-ray structure for this compound was not found in the search results, this technique remains the gold standard for its solid-state structural elucidation. The process would involve growing a suitable single crystal of the compound and collecting diffraction data to solve its crystal structure. mdpi.commdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a solid sample. units.it Unlike single-crystal XRD, PXRD is performed on a finely ground (powdered) sample containing a multitude of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. researchgate.net

PXRD is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns allows for the identification of the crystalline form of the compound. researchgate.net

Polymorphism Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct PXRD patterns. units.it

Determination of Crystallinity: The presence of sharp peaks in the PXRD pattern indicates a crystalline material, while a broad, diffuse halo suggests an amorphous solid. units.it

While specific PXRD data for this compound is not available in the provided results, the technique would be crucial for characterizing its solid-state properties and identifying different crystalline forms. units.itresearchgate.net

Thermal Analysis Techniques

Thermal Gravimetric Analysis (TGA) for Thermal Stability

No specific Thermal Gravimetric Analysis (TGA) data for this compound has been found in the reviewed scientific literature. TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability of a material, its decomposition temperatures, and the composition of the initial and final products.

For a hypothetical TGA analysis of a phenol (B47542) derivative like this compound, one would expect to observe a mass loss at elevated temperatures, indicating decomposition. The temperature at which this mass loss begins would be an indicator of its thermal stability. The presence of different substituents on the phenol ring, such as the tert-butyl and chloro groups, would influence this decomposition profile. However, without experimental data, any specific temperatures or decomposition steps would be purely conjectural.

Table 1: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been located.

Electrochemical Characterization

Cyclic Voltammetry for Redox Properties

Specific experimental data from Cyclic Voltammetry (CV) studies on this compound are not available in the surveyed literature. Cyclic voltammetry is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. It involves scanning the potential of an electrode and measuring the resulting current.

For phenolic compounds, cyclic voltammetry can reveal information about their oxidation potential. The oxidation of a phenol typically involves the loss of an electron from the hydroxyl group, forming a phenoxy radical. The potential at which this occurs is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. In the case of this compound, the tert-butyl group is electron-donating, and the chloro group is electron-withdrawing. Their combined effect on the redox properties would need to be determined experimentally.

While studies on the cyclic voltammetry of other substituted phenols exist, such as those with different substitution patterns or functional groups, this information cannot be directly extrapolated to accurately describe the specific redox behavior of this compound. nih.gov

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value |

| Oxidation Potential (Epa) | Data Not Available |

| Reduction Potential (Epc) | Data Not Available |

| Peak Separation (ΔEp) | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been located.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of substituted phenols. DFT calculations can predict a wide array of molecular properties by approximating the electron density of a system.

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are employed to determine the distribution of electrons within the 2-tert-butyl-3-chlorophenol molecule and to quantify the energies of its molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

For analogous compounds like 2,4-di-tert-butylphenol (B135424), DFT calculations have been performed to determine these frontier orbital energies, showing that charge transfer likely occurs within the molecule. nih.gov Theoretical studies on various chlorophenol congeners have demonstrated that the positions of the chlorine substituents significantly influence the electronic properties. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating, sterically bulky tert-butyl group are expected to modulate the electron density of the aromatic ring and the phenolic hydroxyl group.

Table 1: Representative Frontier Orbital Energies from DFT Calculations for Substituted Phenols

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,4-di-tert-butylphenol | -5.98 | -0.45 | 5.53 |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | -7.23 | -3.26 | 3.97 |

This table presents data from related compounds to illustrate the typical values obtained from DFT calculations. nih.goveurjchem.com The HOMO-LUMO gap for 4-(tert-butyl)-4-nitro-1,1-biphenyl is noted to be indicative of a soft and highly reactive molecule. eurjchem.com

Molecular Geometry Optimization and Conformation Analysis

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For substituted phenols, the orientation of the hydroxyl group and the tert-butyl group relative to the benzene (B151609) ring are of particular interest.

In studies of 2,4-di-tert-butylphenol, DFT methods such as B3LYP have been used to optimize the molecular geometry. nih.gov Similar calculations on other substituted phenols, like (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, have shown good agreement between the theoretically optimized structure and experimental X-ray diffraction data. nih.gov For this compound, intramolecular hydrogen bonding between the hydroxyl proton and the adjacent chlorine atom is a possibility that would significantly influence its preferred conformation and stability, a phenomenon observed in other ortho-chlorophenols. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for a Related Substituted Phenol (B47542)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O | 1.376 |

| C=N | 1.308 |

| O-H...N | - |

| Dihedral Angle (Ring-Ring) | 65.73° |

This table shows theoretical bond lengths and a dihedral angle for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, calculated using the B3LYP/LanL2DZ level of theory, illustrating the type of data obtained from geometry optimization. nih.gov

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. This spectrum can then be compared with experimental data to assign specific vibrational modes to the observed spectral bands. Potential Energy Distribution (PED) analysis is often used to characterize the nature of these vibrations.

For instance, a combined experimental and theoretical study on 2,4-di-tert-butylphenol utilized DFT calculations to assign the vibrational frequencies observed in its FT-IR and FT-Raman spectra. nih.gov The calculated frequencies, after appropriate scaling, generally show good agreement with the experimental values. nih.gov Similar methodologies have been applied to other complex molecules, such as tert-Butyl N-(thiophen-2yl)carbamate, where DFT calculations were crucial for the assignment of vibrational modes. nih.gov

Reactivity Indices and Activation Parameters Determination

DFT can also be used to calculate various reactivity descriptors that provide insight into the chemical behavior of a molecule. These include parameters such as electronegativity, chemical hardness, and the Fukui function, which helps to identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. Furthermore, the activation energies for potential reactions can be calculated by locating the transition state structures on the potential energy surface.

Studies on the degradation of chlorophenols have employed DFT to determine activation energies for reactions such as the elimination of CO from phenoxyl radicals. nih.gov The reactivity of this compound will be influenced by the interplay of its functional groups, and DFT provides a means to quantify these effects.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties Simulation

To investigate the electronic transitions and simulate the optical properties, such as the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs.

In a study on 2,4-di-tert-butylphenol, TD-DFT was used to calculate the electronic absorption spectrum, and the results were found to be in agreement with experimental findings. nih.gov Similarly, for other complex organic molecules, TD-DFT has been successfully used to predict electronic absorption spectra. researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum.

Mechanistic Pathways Elucidation

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surfaces of chemical transformations. This involves identifying reactants, products, intermediates, and transition states. For chlorophenols, understanding their degradation and transformation pathways is of significant environmental interest.

DFT studies have been conducted on the formation and degradation reactions of various chlorophenols, including the formation of phenoxyl radicals and their subsequent reactions. nih.gov Mechanistic insights into the oxidation of substituted phenols by copper complexes have also been gained through a combination of experimental and theoretical approaches. acs.org For this compound, computational studies could be designed to investigate its potential degradation pathways, such as hydroxylation, dechlorination, and ring-opening reactions, providing a molecular-level understanding of its environmental fate. Such studies have been performed for the degradation of chlorophenols on catalyst surfaces, revealing the roles of adsorption and hydrodechlorination. acs.org

Kinetic Studies and Rate Constant Prediction

Hydrogen Atom Transfer (HAT): The phenol directly donates its hydroxyl hydrogen atom to the radical. The rate of this reaction is primarily influenced by the O-H Bond Dissociation Enthalpy (BDE).

Sequential Proton-Loss Electron Transfer (SPLET): This is a two-step process. First, the phenol is deprotonated to form a phenoxide anion, followed by the transfer of an electron from the anion to the radical. The rate of SPLET is sensitive to the phenol's acidity (pKa) and the solvent's ability to stabilize the charged intermediates. scinito.ai

Computational methods, such as those using the Reaction Mechanism Generator (RMG) software, can construct detailed kinetic models to predict the ignition and combustion behavior of fuels, including substituted phenols used as additives. rsc.orgmit.edu These models incorporate thousands of elementary reactions and their calculated rate constants to simulate complex chemical processes. rsc.org

For this compound, the reaction kinetics would be a hybrid of the effects of its substituents. The electron-withdrawing chlorine atom at the meta position increases the acidity of the phenol, which would favor the SPLET mechanism in polar, ion-stabilizing solvents. Conversely, the electron-donating tert-butyl group would slightly decrease acidity but could stabilize a radical intermediate, influencing the HAT pathway. Experimental studies on the gas-phase reactions of chlorine atoms with 2-chlorophenol (B165306) have determined rate coefficients, providing valuable data for validating and refining kinetic models. nih.gov The reactivity of substituted phenols can be rationalized based on known substituent effects, although anomalous results can sometimes point to alternative mechanisms like ipso substitution. nih.gov

Table 2: Example Rate Constants for Reactions of Phenols with Chlorine Atoms Data from a relative kinetic study at (298 ± 2) K. nih.gov

| Compound | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

| 2-Chlorophenol | (5.9 ± 1.5) × 10⁻¹² |

| 2-Nitrophenol | (6.8 ± 2.3) × 10⁻¹² |

| 3-Methyl-2-nitrophenol | (14.0 ± 4.9) × 10⁻¹¹ |

| 4-Methyl-2-nitrophenol | (4.3 ± 1.5) × 10⁻¹¹ |

Solvent Effects and Environmental Influence on Electronic Properties

The surrounding environment, particularly the solvent, can significantly alter the electronic properties of a molecule like this compound. Computational chemistry employs models like the Polarizable Continuum Model (PCM) to simulate these solvent effects. researchgate.net This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Key electronic properties influenced by solvents include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. ijsrst.com

Studies on various organic molecules show that as solvent polarity increases, the dipole moment of the solute molecule generally increases due to stabilization of charge separation. researchgate.net The HOMO-LUMO energy gap can either increase or decrease depending on the specific interactions between the solute and solvent. rsc.org For phenols, hydrogen bonding between the hydroxyl group and solvent molecules plays a crucial role. rsc.org When the phenol acts as a hydrogen bond donor (e.g., in an ether or acetone), a red shift (to longer wavelengths) in its absorption spectrum is often observed. Conversely, when it acts as a hydrogen bond acceptor, a blue shift may occur. rsc.org

For this compound, moving from a non-polar solvent like toluene (B28343) to a polar protic solvent like ethanol (B145695) would be expected to:

Increase the ground-state dipole moment.

Stabilize both the HOMO and LUMO, but likely to different extents, leading to a change in the HOMO-LUMO energy gap.

Facilitate proton transfer in reactions, enhancing mechanisms like SPLET. scinito.ai

Table 3: Illustrative Example of Solvent Effects on the HOMO-LUMO Gap of a Generic Phenolic Compound This table presents hypothetical but representative data based on general trends observed in computational studies using PCM-DFT methods. researchgate.netijsrst.comrsc.org

| Solvent | Dielectric Constant (ε) | Typical E_HOMO (eV) | Typical E_LUMO (eV) | Typical HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | -6.0 | -1.0 | 5.0 |

| Toluene | 2.4 | -6.1 | -1.1 | 5.0 |

| Acetone | 20.7 | -6.3 | -1.2 | 5.1 |

| Ethanol | 24.6 | -6.4 | -1.3 | 5.1 |

| Water | 78.4 | -6.5 | -1.3 | 5.2 |

Comparative Theoretical Studies with Related Phenols and Chlorophenols

To predict the properties of this compound, it is highly instructive to compare it with simpler, well-studied analogues: phenol, 2-chlorophenol, 3-chlorophenol (B135607), and 2-tert-butylphenol (B146161). Density Functional Theory (DFT) is a powerful tool for such comparisons, providing reliable estimates of geometric, thermodynamic, and electronic properties. nih.gov

Phenol: The baseline compound. Its O-H BDE and acidity are reference points.

2-Chlorophenol & 3-Chlorophenol: The chlorine atom is electron-withdrawing via the inductive effect, which increases the acidity (lowers the pKa) of the phenol. nih.gov In the ortho position, an intramolecular hydrogen bond can form between the hydroxyl proton and the chlorine, which increases the stability of the molecule and affects the O-H bond properties. nih.gov

2-tert-Butylphenol: The tert-butyl group is bulky and electron-donating. wikipedia.org Its presence at the ortho position sterically hinders the hydroxyl group and decreases acidity (increases pKa) due to its electron-releasing nature.

In this compound, these effects are combined. The meta-chloro substituent will primarily exert an inductive electron-withdrawing effect, increasing the molecule's acidity compared to phenol or 2-tert-butylphenol. The ortho-tert-butyl group will provide steric bulk and an opposing electron-donating effect. Therefore, the acidity of this compound is expected to be higher than that of 2-tert-butylphenol but likely lower than that of 3-chlorophenol. Similarly, the O-H BDE will be influenced by the competing electronic effects of the two substituents.

Table 4: Comparative Calculated and Experimental Properties of Related Phenols This table compiles data from various sources to enable prediction. DFT values can vary based on the functional and basis set used. Experimental values are provided for reference.

| Compound | O-H BDE (kJ/mol, Gas Phase) | pKa (Acidity in Water) | Key Feature |

| Phenol | ~370 nih.gov | 9.95 | Baseline reference |

| 2-Chlorophenol | ~372 nih.gov | 8.52 | Intramolecular H-bond; inductive effect increases acidity |

| 3-Chlorophenol | ~373 nih.gov | 9.12 | Inductive effect increases acidity |

| 2-tert-Butylphenol | ~365 | 10.62 chemicalbook.com | Steric hindrance; electron-donating group decreases acidity |

| This compound | Predicted: ~368-372 | Predicted: ~9.5-10.0 | Combination of steric hindrance and competing electronic effects |

Derivatization and Functionalization Strategies

Modifications of the Phenolic Hydroxyl Group

The hydroxyl group is often the most reactive site on the phenol (B47542) ring, readily participating in several classic organic reactions. Its modification is a common first step in multi-step syntheses to protect the hydroxyl group or to introduce new functionalities.

Common derivatization techniques include:

Etherification: The formation of an ether linkage, typically through a Williamson ether synthesis, involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification: The phenol can be converted to an ester by reacting it with a carboxylic acid or, more commonly, a more reactive acyl chloride or anhydride (B1165640) under basic conditions.

Silylation: To protect the hydroxyl group or to make the compound more volatile for gas chromatography analysis, it can be converted into a silyl (B83357) ether. nih.gov Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation, often achieving quantitative conversion rapidly at room temperature. nih.gov

Table 1: Examples of Hydroxyl Group Modifications

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) | Alkyl Aryl Ether |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Aryl Ester |

| Silylation | BSTFA or TMSCl, Base (e.g., Triethylamine) | Aryl Silyl Ether |

Functionalization of the Aromatic Ring

The aromatic ring of 2-tert-butyl-3-chlorophenol offers several positions for the introduction of new functional groups. The existing substituents heavily influence the regioselectivity of these reactions. The hydroxyl and tert-butyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The interplay of these effects guides the position of new substituents.

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the ring. Given the directing effects of the existing groups, the most likely positions for further alkylation are ortho and para to the powerful hydroxyl directing group. The use of tert-butyl alcohol in the presence of an acid catalyst is a common method for introducing additional tert-butyl groups to phenol rings. researchgate.netresearchgate.net The reaction conditions can be optimized to favor the formation of specific di- or tri-substituted products. google.com

Halogenation: Direct halogenation using elemental halogens (e.g., Br₂ or Cl₂) with a Lewis acid catalyst can add further halogen atoms. The positions of substitution are again dictated by the directing effects of the existing groups, leading to polyhalogenated derivatives.

Modern cross-coupling reactions provide powerful tools for forming new bonds at the site of the carbon-chlorine bond, which is amenable to oxidative addition by transition metal catalysts.

Carbon-Carbon Bond Formation: Palladium-catalyzed reactions are central to forming new C-C bonds. alevelchemistry.co.uk The Suzuki coupling reaction, which pairs the aryl chloride with an organoboron compound, and the Heck reaction , which couples it with an alkene, are standard methods for creating more complex carbon skeletons. alevelchemistry.co.ukchemistry.coach

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond by reacting the aryl chloride with a primary or secondary amine. tcichemicals.com This provides direct access to substituted anilines and their derivatives. Radical decarboxylative methods have also emerged as a valuable tool for C-N bond formation. nih.govnih.gov

Carbon-Sulfur Bond Formation: Thioethers can be synthesized via palladium-catalyzed coupling between the aryl chloride and a thiol. This method is highly efficient for creating C-S bonds. nih.gov The use of thiosulfates as a sulfur source has also been explored in various C-S bond forming transformations. researchgate.netrsc.org

Carbon-Boron Bond Formation: The Miyaura borylation reaction can convert the C-Cl bond into a C-B bond, typically yielding a boronate ester (e.g., a Bpin derivative). This product is a key intermediate for subsequent Suzuki coupling reactions, acting as a stable and versatile precursor for a wide range of C-C bond formations. thieme-connect.de

Allylation: The introduction of an allyl group can be achieved through palladium-catalyzed coupling of the this compound with an allyl partner, such as an allyl carbonate or allylboron reagent. This adds a versatile three-carbon unit containing a double bond that can be further functionalized.

Arylation: The most common strategy for arylation is the Suzuki coupling, where the boronate ester derivative of this compound (or the chloro-compound itself) is reacted with an aryl halide (or arylboronic acid, respectively) in the presence of a palladium catalyst and a base to form a biaryl structure.

Table 2: Aromatic Ring Functionalization Reactions

| Bond Formed | Reaction Name | Key Reagents | Functional Group Introduced |

|---|---|---|---|

| C-C | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| C-C | Heck Reaction | Alkene, Pd catalyst, Base | Vinyl group |

| C-N | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group (NR₁R₂) |

| C-S | Palladium-catalyzed Thiolation | Thiol, Pd catalyst, Base | Thioether group (SR) |

| C-B | Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, Base | Boronate ester (-Bpin) |

Synthesis of Polycyclic or Heterocyclic Derivatives (e.g., Benzopyranones)

The structure of this compound is a suitable starting point for the synthesis of more complex ring systems. Benzopyranones, also known as coumarins, are a prominent class of heterocyclic compounds that can be synthesized from phenolic precursors.

One classic method is the Pechmann condensation . In this reaction, the phenol is reacted with a β-ketoester (such as ethyl acetoacetate) under acidic conditions (e.g., sulfuric acid). The reaction proceeds through transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration to form the fused heterocyclic pyranone ring. Starting with this compound, this would lead to a highly substituted benzopyranone derivative, incorporating the original steric and electronic features into a larger, polycyclic framework.

Table 3: Synthesis of a Benzopyranone Derivative

| Target Structure | Synthetic Method | Key Reagents |

|---|---|---|

| Substituted Benzopyranone (Coumarin) | Pechmann Condensation | β-Ketoester (e.g., Ethyl acetoacetate), Acid catalyst (e.g., H₂SO₄) |

Environmental Occurrence and Transformation Pathways

Sources and Environmental Presence of Chlorophenols

Chlorophenols are synthetic chemical compounds that are introduced into the environment from a variety of anthropogenic sources. Significant releases can occur from industrial processes such as the chlorine bleaching of pulp and paper, the manufacturing of certain pesticides, and the production of dyes and pharmaceuticals. nih.gov They can also be formed as byproducts during the disinfection of drinking water and wastewater with chlorine, as well as from the incineration of municipal and industrial waste. eltislab.comfrontiersin.org Historically, chlorophenols were widely used as biocides, particularly as wood preservatives, leading to contamination of soil and water at treatment sites. frontiersin.org

Once in the environment, chlorophenols have been detected in various environmental compartments including surface water, groundwater, soil, and sediment. nih.gov Their distribution is influenced by factors such as their water solubility, which generally decreases with an increasing number of chlorine atoms, and their tendency to adsorb to organic matter in soil and sediments. nih.gov The environmental fate of chlorophenols is also pH-dependent, as they can exist in either their protonated phenol (B47542) form or as the more mobile phenolate (B1203915) anion at higher pH levels. nih.gov While some chlorophenols can be naturally produced by certain organisms, these sources are minor compared to the widespread distribution resulting from human activities. eltislab.com

A summary of the primary sources of chlorophenols in the environment is presented in the table below.

| Source Category | Specific Examples |

| Industrial Production | Manufacturing of pesticides (e.g., 2,4-D), dyes, and pharmaceuticals. |

| Industrial Processes | Chlorine bleaching in pulp and paper mills, wood preservation. |

| Byproduct Formation | Water and wastewater chlorination, waste incineration. |

| Product Use | Application of chlorophenol-containing pesticides and herbicides. |

| Degradation Products | Breakdown of more complex chlorinated hydrocarbons. nih.gov |

Degradation Mechanisms in Aquatic Environments

In aquatic environments, photodegradation is a significant pathway for the transformation of chlorophenols, particularly for more highly chlorinated congeners. This process is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of the carbon-chlorine (C-Cl) bond. The initial step in the photodegradation of many chlorophenols is the homolytic cleavage of the C-Cl bond, resulting in the formation of a chlorophenyl radical and a chlorine radical. This is often followed by hydrogen abstraction from the solvent (water) to form a phenol with one less chlorine atom.

The efficiency of photodegradation is influenced by several factors, including the wavelength of UV light, the pH of the water, and the presence of other substances that can act as photosensitizers. For instance, the presence of humic substances in natural waters can sometimes enhance the rate of photodegradation. The process generally involves a series of reactions that can lead to the formation of various intermediates, including other chlorophenols, hydroquinones, and benzoquinones, before eventual mineralization to carbon dioxide, water, and hydrochloric acid.

While photodegradation and microbial biodegradation are often the dominant degradation pathways for chlorophenols in aquatic environments, hydrolysis and chemical oxidation can also contribute to their transformation, although typically to a lesser extent under normal environmental conditions.

Hydrolysis: The hydrolysis of chlorophenols involves the reaction with water, which can lead to the replacement of a chlorine atom with a hydroxyl group, forming a dihydroxylated benzene (B151609) derivative. This process is generally slow for chlorophenols in the typical pH range of natural waters (pH 5-9). The rate of hydrolysis is influenced by temperature and pH, with rates increasing at very high or very low pH values. For most chlorophenols, the half-lives for hydrolysis under environmental conditions are on the order of years, making it a relatively minor degradation pathway compared to biological and photochemical processes.

Microbial biodegradation is a crucial process for the removal of chlorophenols from contaminated aquatic environments. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds under both aerobic and anaerobic conditions. The biodegradability of a specific chlorophenol is influenced by the number and position of the chlorine substituents on the aromatic ring, with higher chlorinated phenols generally being more resistant to degradation.

Under aerobic conditions , bacteria can utilize chlorophenols as a source of carbon and energy. The initial step in the aerobic degradation of many chlorophenols is the hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes, to form a chlorocatechol. This is then followed by the cleavage of the aromatic ring, which can occur through either an ortho- or meta-cleavage pathway.

Under anaerobic conditions , the primary mechanism for the initial breakdown of chlorophenols is reductive dechlorination. In this process, the chlorophenol serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This process is carried out by specific groups of anaerobic bacteria and results in the formation of less chlorinated phenols, which may then be more amenable to further degradation by other microorganisms. Complete mineralization under anaerobic conditions involves the eventual conversion of the phenol to methane and carbon dioxide.

The meta-cleavage pathway is a common and well-studied route for the aerobic microbial degradation of aromatic compounds, including alkylphenols, which share structural similarities with 2-tert-butyl-3-chlorophenol. This pathway is characterized by the enzymatic cleavage of the aromatic ring at a position adjacent to the two hydroxyl groups of a catechol intermediate.

The general steps of the meta-cleavage pathway for an alkylphenol are as follows:

Hydroxylation: The alkylphenol is first hydroxylated by a phenol hydroxylase enzyme to form the corresponding alkylcatechol.

Ring Cleavage: The resulting alkylcatechol undergoes ring cleavage between the carbon atom bearing a hydroxyl group and an adjacent carbon atom. This reaction is catalyzed by a catechol 2,3-dioxygenase, an extradiol dioxygenase, which incorporates both atoms of molecular oxygen into the substrate to form a yellow-colored ring fission product, a 2-hydroxy-6-oxo-hexa-2,4-dienoate derivative.

Further Degradation: The ring cleavage product is then further metabolized through a series of enzymatic reactions, including hydrolysis and aldol cleavage, to ultimately yield pyruvate and an aldehyde, which can then enter central metabolic pathways such as the Krebs cycle.

This pathway has been identified in various bacterial genera, including Pseudomonas and Rhodococcus, for the degradation of a range of alkylphenols. frontiersin.org The enzymes involved in the meta-cleavage pathway often have a broad substrate specificity, allowing them to act on a variety of substituted catechols.

Specific microbial strains have been isolated and characterized for their ability to degrade persistent organic pollutants, including substituted phenols. One such example is Sphingobium fuliginis, a bacterium that has demonstrated the ability to degrade 4-tert-butylphenol (B1678320). asm.org

Strains of Sphingobium fuliginis have been shown to utilize 4-tert-butylphenol as a sole source of carbon and energy. asm.org Studies on the degradation pathway in these strains suggest that the degradation proceeds through a meta-cleavage pathway. asm.org The proposed pathway involves the initial conversion of 4-tert-butylphenol to 4-tert-butylcatechol. asm.org This is followed by the characteristic ring cleavage of the catechol intermediate, which is a hallmark of the meta-cleavage pathway. asm.org

The ability of Sphingobium fuliginis to degrade a tert-butyl substituted phenol is significant, as the bulky tert-butyl group can pose a steric hindrance to enzymatic attack. The characterization of such strains provides insight into the microbial metabolic diversity and the potential for bioremediation of environments contaminated with alkylated and halogenated phenolic compounds. The enzymes from these specialized bacteria are of interest for their potential application in biocatalysis and environmental biotechnology.

Microbial Biodegradation and Biotransformation

Atmospheric Transformation Pathways

Once volatilized into the atmosphere, this compound is subject to chemical transformation processes, primarily driven by reactions with photochemically generated oxidants.

The most significant atmospheric sink for chlorophenols is their gas-phase reaction with hydroxyl radicals (•OH). These reactions are a primary step in the formation of chlorophenoxy radicals, which are key intermediates in further atmospheric transformations. acs.org The kinetics of these reactions are highly dependent on the molecular structure of the specific chlorophenol congener. acs.org

Theoretical studies on the complete series of 19 chlorophenol congeners have shown that the position of the chlorine atom on the phenol ring has a significant effect on the reaction rate. acs.org Specifically, chlorine substitution at the ortho position, as is the case with this compound (assuming the chlorine is at position 3 relative to the hydroxyl group, and the tert-butyl group is at position 2), plays a decisive role in determining the kinetic parameters of the reaction with •OH radicals. acs.org This reaction typically proceeds via H-atom abstraction from the phenolic hydroxyl group, leading to the formation of a substituted chlorophenoxy radical.

Chlorophenols are well-established precursors to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly in combustion processes like waste incineration. The chlorophenoxy radicals formed from the reaction of chlorophenols with •OH radicals are key intermediates in this process.

The formation of PCDD/Fs from chlorophenol precursors can occur through several pathways, including:

Self-condensation of chlorophenoxy radicals: Two chlorophenoxy radicals can combine to form a PCDD.

Reaction of a chlorophenoxy radical with a chlorophenol molecule: This is a common pathway for PCDF formation.

Research has demonstrated that these reactions can occur in the gas phase at high temperatures or on the surface of fly ash particles at lower temperatures (250–400°C), often catalyzed by transition metals like copper.

Influence of Environmental Factors on Transformation Kinetics

In aquatic and soil environments, the rate and pathway of this compound transformation are heavily influenced by local physicochemical conditions.

The pH of the surrounding medium is a critical factor controlling the degradation rates of chlorophenols. nih.govresearchgate.netgcu.ac.uk This is because phenols are weak acids and can exist in either an undissociated (protonated) form or a dissociated (phenoxide/phenolate) form, with the equilibrium between the two being governed by the compound's pKa and the solution's pH.

Studies on the degradation of various chlorophenols using potassium ferrate (an oxidizing agent) have shown that the extent of degradation is highly pH-dependent. nih.govresearchgate.net The reactivity of the undissociated compound increases with the number of chlorine substituents, whereas the reactivity of the dissociated form decreases. nih.govresearchgate.netgcu.ac.uk The optimal pH for maximum degradation varies depending on the specific chlorophenol. For instance, in one study, the optimal pH for degradation decreased in the order of phenol/4-chlorophenol (B41353) > 2,4-dichlorophenol > 2,4,6-trichlorophenol. nih.govresearchgate.net This indicates that the degradation of this compound would also be expected to exhibit strong pH dependence, with the optimal pH influencing its persistence in aquatic systems.

Table 1: Optimal pH for Degradation of Various Phenolic Compounds by Potassium Ferrate This table is generated based on the general findings that optimal pH for degradation by ferrate decreases as the number of chlorine substituents increases.

| Compound | Optimal pH Range for Maximum Degradation |

| Phenol | Higher (e.g., Alkaline) |

| 4-Chlorophenol (CP) | Higher (e.g., Alkaline) |

| 2,4-Dichlorophenol (DCP) | Intermediate |

| 2,4,6-Trichlorophenol (TCP) | Lower (e.g., Neutral to slightly Acidic) |

Source: Adapted from Graham et al., 2004. nih.govresearchgate.netgcu.ac.uk

The fate and transport of this compound in the environment are also governed by its tendency to adsorb to solid phases like soil and sediment, as well as to dissolved organic carbon (DOC). Adsorption processes reduce the concentration of the compound in the aqueous phase, thereby affecting its bioavailability and accessibility for degradation.

The adsorption of chlorophenols is influenced by several factors:

Hydrophobicity: As a substituted phenol, this compound is expected to be hydrophobic. Generally, the adsorption of hydrophobic organic compounds to sediment and soil organic matter increases with the compound's hydrophobicity.

Organic Carbon Content: The primary sites for adsorption in soils and sediments are typically the organic matter fractions. Higher organic carbon content generally leads to greater adsorption capacity.

Surface Properties of Adsorbent: The specific characteristics of the adsorbent material, such as the presence of clays like halloysite or sepiolite, can significantly influence adsorption. nih.govresearchgate.net Modification of these clays with surfactants can enhance their hydrophobicity and increase their capacity for adsorbing organic pollutants. nih.gov

pH: The pH affects the speciation of the chlorophenol. The anionic phenolate form, which is more prevalent at higher pH, is generally less adsorbed to negatively charged organic matter and clay surfaces than the neutral, undissociated form.

Table 2: Adsorption Capacities of Various Adsorbents for Different Chlorophenols

| Adsorbate | Adsorbent | Adsorption Capacity (mg/g) |

| 2-Chlorophenol (B165306) | Na-Montmorillonite Modified with Surfactants | Not specified |

| 4-Chlorophenol | Na-Montmorillonite Modified with Surfactants | Not specified |

| 2,4-Dichlorophenol | Corn Cob Activated Carbon | 451.2 |

| 2,4,6-Trichlorophenol | Coconut Husk Activated Carbon | 716.1 |

| 2,4,6-Trichlorophenol | Na-Montmorillonite Modified with Surfactants | 328.9 |

Source: Adapted from Wyrzykowska et al., 2020. nih.gov

Advanced Applications in Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

As a foundational chemical entity, 2-tert-butyl-3-chlorophenol is instrumental in constructing more elaborate molecules for various industrial and research applications.

Phenolic compounds are fundamental to the polymer industry, particularly in the production of resins. Substituted phenols are used as monomers or curing agents to create polymers with specific properties. The incorporation of a tert-butylated chlorophenol structure can enhance the thermal stability, flame retardancy, and oxidative resistance of the resulting polymer. While direct polymerization of this compound is application-specific, its primary role is as a precursor to modify or create specialized monomers that are then integrated into larger polymer chains, such as those used in advanced composites and coatings.

In the field of drug discovery, "building blocks" are small, well-defined molecules that are used to assemble larger, more complex drug candidates. The structure of this compound offers medicinal chemists a unique scaffold. The distinct arrangement of its functional groups allows for the systematic exploration of chemical space when designing new therapeutic agents. The lipophilic tert-butyl group can improve a drug's ability to cross cell membranes, while the chlorine atom can participate in hydrogen bonding or occupy specific pockets in a biological target, potentially enhancing binding affinity and efficacy. Its utility lies in providing a rigid core that can be further functionalized to optimize the pharmacological profile of a new chemical entity.

One of the most significant applications of tert-butylated phenols is in the synthesis of antioxidants and stabilizers. researchgate.netsci-hub.se Phenolic compounds function as radical scavengers, and the presence of a bulky tert-butyl group adjacent to the hydroxyl group often enhances this activity. These compounds are critical additives in plastics, rubbers, oils, and processed foods to prevent degradation from oxidation. sci-hub.se Research has shown that related compounds, such as butylated hydroxytoluene (BHT), are synthesized from substituted phenols. researchgate.net The this compound scaffold can be used to create more complex, multifunctional antioxidants with tailored properties like improved oil solubility or higher thermal stability.

| Application Area | Key Structural Feature(s) | Resulting Property/Function |

| Resins & Polymers | Phenolic Hydroxyl, Tert-butyl Group | Thermal Stability, Oxidative Resistance |

| Medicinal Chemistry | Chloro & Tert-butyl Groups on Phenyl Ring | Defined 3D structure for drug design, Modified lipophilicity |

| Antioxidants | Tert-butyl Group adjacent to Hydroxyl | Enhanced radical scavenging, Stability |

Catalytic Applications and Catalyst Development for Related Reactions

While this compound is not typically a catalyst itself, its synthesis and subsequent reactions are often dependent on advanced catalytic processes. The alkylation of phenols to introduce the tert-butyl group is a well-known acid-catalyzed reaction. Modern catalyst development focuses on heterogeneous catalysts, such as zeolites and other solid acids, to improve efficiency, selectivity, and recyclability over traditional homogeneous catalysts.

Furthermore, the chlorine atom on the aromatic ring makes it a suitable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex molecules from the this compound building block. Research in this area is focused on developing more active and stable catalysts that can function under milder conditions.

| Reaction Type | Catalyst Class | Purpose |

| Phenol (B47542) Alkylation | Solid Acids (e.g., Zeolites) | Synthesis of tert-butylated phenols |

| Cross-Coupling | Palladium Complexes | Formation of C-C and C-N bonds at the chlorine site |

| Hydroxylation | Copper or Nickel Complexes | Synthesis of phenolic structures from aryl halides organic-chemistry.org |

Role in the Production of Fine Chemicals and Pharmaceuticals

Fine chemicals are pure, single substances produced in limited quantities through complex, multi-step batch processes. They are characterized by their high value and are used as starting materials for specialty chemicals, including active pharmaceutical ingredients (APIs).

This compound serves as an important intermediate in this sector. Its role as a building block for medicinal chemistry compounds and a precursor for high-performance antioxidants places it firmly within the fine chemicals category. Pharmaceutical companies and specialty chemical manufacturers utilize such intermediates to construct proprietary molecules, where the specific substitution pattern of the starting material is crucial for the final product's function. The synthesis of complex organic molecules often involves a sequence of reactions where each intermediate, like this compound, adds a specific structural element to the final product.

Q & A

Basic: What are the recommended synthetic routes for 2-Tert-butyl-3-chlorophenol, and how can purity be optimized?

Answer:

The synthesis of this compound typically involves introducing the tert-butyl group via Friedel-Crafts alkylation to a chlorophenol precursor, followed by regioselective chlorination. Key steps include:

- Alkylation: React phenol derivatives with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Chlorination: Use sulfuryl chloride (SO₂Cl₂) or Cl₂ gas in a controlled environment to achieve selective substitution at the 3-position.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Chromatography: Reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30) and UV detection ensures separation from byproducts .

- Spectroscopy:

- Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting point and thermal stability .

Advanced: How can researchers address contradictions in reported toxicity data for chlorophenols like this compound?

Answer:

Contradictions often arise from variability in experimental models or exposure conditions. Mitigation strategies include:

- Systematic Review: Follow protocols in Table B-3 ( ) to screen literature (e.g., PubMed, TOXCENTER) using keywords like "chlorophenol toxicity" and apply inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).

- Standardized Assays: Conduct dose-response studies in human cell lines (e.g., HepG2 for hepatotoxicity) with controls for metabolism (e.g., S9 fraction) .

- Meta-Analysis: Use statistical tools (e.g., RevMan) to harmonize data across studies, accounting for variables like solvent carriers or exposure duration .

Advanced: What experimental designs are recommended for studying the environmental persistence of this compound?

Answer:

- Degradation Studies:

- Soil Mobility: Conduct batch sorption experiments with soil columns, measuring log K₀c (organic carbon partition coefficient) .

- Bioaccumulation: Use OECD Test Guideline 305 to assess bioconcentration factors (BCF) in aquatic organisms (e.g., zebrafish) .

Advanced: How can researchers resolve discrepancies in reaction kinetics under varying pH conditions?

Answer:

- pH-Dependent Kinetics:

- Computational Chemistry: Perform DFT calculations (e.g., Gaussian 09) to simulate transition states and predict reactive intermediates .

Advanced: What strategies improve the reproducibility of ecotoxicological assays for chlorophenols?

Answer:

- Standardized Protocols: Adhere to OECD guidelines (e.g., Test 201 for algal toxicity) with strict controls for temperature, light, and nutrient levels .

- Interlaboratory Validation: Share samples with collaborating labs to assess variability and refine methods (e.g., LC₅₀ determination in Daphnia magna) .

- Data Transparency: Report raw data, including solvent concentrations and negative controls, in public repositories (e.g., ECOTOX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.